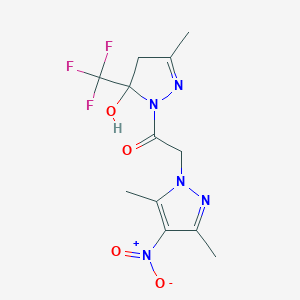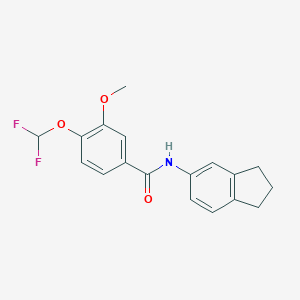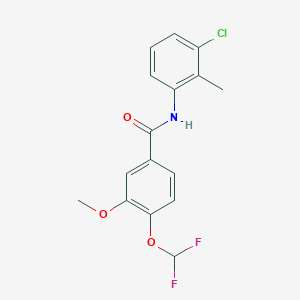
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as PF-04457845, is a small molecule drug that has been developed for the treatment of various neurological disorders. This compound belongs to the class of pyrazole carboxamides and acts as a potent and selective inhibitor of the glycine transporter 1 (GlyT1).
Mecanismo De Acción
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide acts as a selective inhibitor of the GlyT1 transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide increases the availability of glycine in the synaptic cleft, which in turn enhances N-methyl-D-aspartate (NMDA) receptor function. This leads to improved cognitive function and reduced negative symptoms in patients with schizophrenia.
Biochemical and Physiological Effects:
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to increase the levels of glycine in the brain, which enhances NMDA receptor function. This results in improved cognitive function and reduced negative symptoms in patients with schizophrenia. Additionally, it has been found to have antidepressant and anxiolytic effects in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments include its high selectivity for the GlyT1 transporter, its ability to enhance NMDA receptor function, and its potential therapeutic applications in various neurological disorders. However, its limitations include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
For research on 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide include the development of more potent and selective GlyT1 inhibitors, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the use of 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in combination with other drugs may lead to improved therapeutic outcomes in patients with schizophrenia and other neurological disorders.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-2-methylphenyl hydrazine with 4-fluoro-2-methylbenzoic acid to form the intermediate, 4-chloro-N-(4-fluoro-2-methylphenyl) hydrazine. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to form the final product, 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and Alzheimer's disease. It has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. Additionally, it has been found to have antidepressant and anxiolytic effects in preclinical models.
Propiedades
Fórmula molecular |
C13H13ClFN3O |
|---|---|
Peso molecular |
281.71 g/mol |
Nombre IUPAC |
4-chloro-N-(4-fluoro-2-methylphenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClFN3O/c1-7-6-9(15)4-5-10(7)16-13(19)12-11(14)8(2)17-18(12)3/h4-6H,1-3H3,(H,16,19) |
Clave InChI |
SXLIWPYKHXBQBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)

![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)


![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)